molecular formula C26H19NO5 B5024459 [2-[(E)-[5-oxo-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate

[2-[(E)-[5-oxo-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B5024459
M. Wt: 425.4 g/mol
InChI Key: LLVQHHJRMFUPEC-JWJKVXABSA-N
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Description

[2-[(E)-[5-oxo-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate: is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a phenylethenyl group, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(E)-[5-oxo-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps. The process begins with the preparation of the oxazole ring, followed by the introduction of the phenylethenyl group and the methoxybenzoate ester. Common reagents used in these reactions include phenylacetic acid, methoxybenzoic acid, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of solvents to dissolve reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

    Substitution: The methoxybenzoate ester group can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [2-[(E)-[5-oxo-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-[(E)-[5-oxo-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: What sets [2-[(E)-[5-oxo-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate apart from these similar compounds is its unique combination of an oxazole ring, a phenylethenyl group, and a methoxybenzoate ester

Properties

IUPAC Name

[2-[(E)-[5-oxo-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO5/c1-30-21-14-12-19(13-15-21)25(28)31-23-10-6-5-9-20(23)17-22-26(29)32-24(27-22)16-11-18-7-3-2-4-8-18/h2-17H,1H3/b16-11+,22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVQHHJRMFUPEC-JWJKVXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C3C(=O)OC(=N3)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C/3\C(=O)OC(=N3)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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